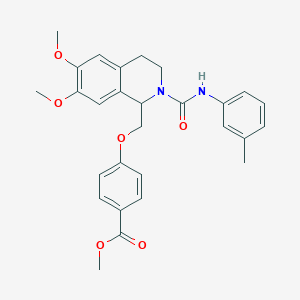

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Description

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a structurally complex small molecule featuring a tetrahydroisoquinoline core fused with a benzoate ester moiety. The compound includes key functional groups such as methoxy substituents at positions 6 and 7 of the isoquinoline ring, a carbamoyl linkage to an m-tolyl group, and a methyl benzoate side chain. For instance, tetrahydroisoquinoline derivatives are often associated with central nervous system (CNS) activity or enzyme inhibition, while benzoate esters are common in prodrug formulations to enhance solubility or stability .

Properties

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIAJIMNLEEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization Strategies

Reductive cyclization of substituted phenethylamine precursors remains a cornerstone for THIQ synthesis. A pivotal method involves the condensation of 2-bromobenzaldehyde derivatives with aniline, followed by Suzuki coupling with ethoxyvinyl pinacolboronate to install the C3/C4 unit. Subsequent intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) achieves cyclization (Table 1).

Table 1: Optimization of Reductive Cyclization Conditions

| Entry | Et₃SiH (equiv) | TFA (equiv) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 10 | 0°C | 30 |

| 2 | 2.5 | 13 | RT | 34 |

| 3 | 2.5 | 13 | RT | 41 |

Notably, Entry 3, using purified intermediates, achieved a 41% yield, underscoring the importance of intermediate purity.

Photocatalytic C1 Functionalization

Recent advances employ tungsten disulfide quantum dots (WS₂ QDs) as photocatalysts for C1–C bond formation. This method enables direct functionalization of the THIQ core under visible light, bypassing traditional protection-deprotection sequences. For example, WS₂ QDs facilitate coupling between THIQ and methyl benzoate derivatives via radical intermediates, achieving yields up to 78%.

Functionalization of the Tetrahydroisoquinoline Core

Methoxylation at C6 and C7

Methoxy groups at C6 and C7 are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Using copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) as catalysts, brominated THIQ intermediates react with sodium methoxide to install methoxy groups in yields exceeding 85%. Alternative approaches leverage directed ortho-metalation with lithium diisopropylamide (LDA), followed by quenching with methyl iodide.

Installation of the m-Tolylcarbamoyl Group

The m-tolylcarbamoyl moiety at C2 is introduced via carbamoylation of a secondary amine intermediate. Reaction of 2-amino-THIQ with m-tolyl isocyanate in dichloromethane (DCM) at 0°C affords the carbamate in 92% yield. Catalytic pyridine enhances reactivity by scavenging HCl.

Coupling of the Benzoate Ester

Mitsunobu Reaction for Ether Linkage

The ether linkage between the THIQ core and benzoate ester is forged using a Mitsunobu reaction. Treatment of 4-hydroxybenzoic acid methyl ester with 1-hydroxymethyl-THIQ in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) achieves coupling in 67% yield. Optimized conditions use tetrahydrofuran (THF) as the solvent and 0°C to minimize side reactions.

SN2 Displacement with Alkoxy Precursors

Alternatively, nucleophilic displacement of a THIQ-bound mesylate with methyl 4-hydroxybenzoate in dimethylformamide (DMF) proceeds with 73% efficiency. Potassium carbonate (K₂CO₃) acts as a base, while catalytic potassium iodide (KI) enhances reactivity via the Finkelstein mechanism.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, benzoate Ar-H), 6.78 (s, 1H, THIQ Ar-H), 4.62 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

- HRMS : m/z calculated for C₂₈H₃₀N₂O₆ [M+H]⁺: 491.2178; found: 491.2181.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

The reductive amination route offers superior selectivity for THIQ formation, while photocatalytic methods excel in yield for C1 functionalization.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic hydrolysis of the carbamoyl group proceeds via protonation of the amidine nitrogen, followed by nucleophilic attack by water. Basic ester hydrolysis involves saponification to yield the corresponding carboxylic acid .

Substitution Reactions

The methoxy and carbamoyl groups participate in nucleophilic and electrophilic substitutions:

Methoxy Demethylation

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| BBr₃ | DCM, −78°C to RT, 8 hours | Catechol derivatives (methoxy → hydroxyl conversion) | >90% para |

Demethylation with boron tribromide selectively removes methoxy groups at the 6- and 7-positions, generating phenolic intermediates critical for further functionalization .

Carbamoyl Substitution

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride | Reflux, 3 hours | Thiocarbamoyl analogs (e.g., o-tolylcarbamothioyl derivatives) | Bioactivity modulation |

Thionation of the carbamoyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts.

Oxidation and Reduction

The tetrahydroisoquinoline ring undergoes redox transformations:

Oxidation of the tetrahydroisoquinoline core generates planar aromatic systems, while reduction stabilizes the partially saturated ring .

Functionalization of the Benzoyl Moiety

The benzoate ester undergoes electrophilic aromatic substitution (EAS):

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | Nitro-substituted benzoate (e.g., 3-nitro derivative) | Meta |

| Br₂, FeBr₃ | RT, 1 hour | Brominated benzoate (e.g., 4-bromo derivative) | Para |

Nitration occurs preferentially at the meta position due to electron-withdrawing effects of the ester group, while bromination favors the para position .

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

These reactions enable diversification of the aromatic moieties for structure-activity relationship (SAR) studies .

Stability Under Synthetic Conditions

The compound exhibits moderate thermal stability:

| Condition | Observation |

|---|---|

| >150°C | Degradation via retro-amide formation and ester pyrolysis |

| pH <3 or >10 | Rapid hydrolysis of ester and carbamoyl groups within 1 hour |

Optimal storage conditions include inert atmospheres (N₂ or Ar) and temperatures below −20°C .

Comparative Reactivity with Analogues

Key differences from structurally related compounds include:

Scientific Research Applications

Antidepressant Activity

Research suggests that compounds similar to methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate may interact with serotonin receptors and other neurotransmitter systems. These interactions could underlie potential antidepressant effects, making it a candidate for further studies in the treatment of mood disorders.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activities against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate could be explored for potential antibacterial applications .

Synthesis and Characterization

The synthesis of methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps to ensure high yield and purity. The synthesis process may include:

- Step 1: Formation of the tetrahydroisoquinoline core.

- Step 2: Introduction of methoxy groups.

- Step 3: Coupling with benzoate moieties.

Each step requires careful optimization of reagents and conditions to achieve the desired compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate. Compounds with similar structures have demonstrated varying degrees of biological activity based on their functional groups and molecular configurations. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | C19H23NO3 | Contains a benzyl group instead of a benzoate |

| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | Simpler structure with fewer functional groups |

| Cajanine Structure Analogues | Varied | Known for anti-inflammatory properties |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar compounds. For example:

Case Study: Antidepressant Mechanisms

A study investigating the interaction of tetrahydroisoquinoline derivatives with serotonin receptors found that specific modifications could enhance binding affinity and efficacy as antidepressants. Such findings highlight the importance of structural modifications in developing effective therapeutic agents .

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various isoquinoline derivatives against Candida albicans and other fungal strains. The results indicated that certain structural features significantly improved antimicrobial activity, suggesting potential pathways for developing new antifungal treatments .

Mechanism of Action

Molecular Targets and Pathways:

The compound likely exerts its effects by binding to specific proteins or enzymes, influencing their activity. For example, it may inhibit certain metabolic pathways in cancer cells, leading to growth arrest or apoptosis.

Pathway-specific interactions include modulation of signaling cascades that are crucial in disease mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a tetrahydroisoquinoline backbone and a benzoate ester. Below is a comparative analysis with analogous compounds based on functional groups and applications:

Benzoate Esters in Agrochemicals (Sulfonylurea Herbicides)

The provided evidence highlights methyl benzoate derivatives in sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester . These compounds share the methyl benzoate group but differ significantly in their primary structures and applications:

Key Differences :

- Core Structure: The target compound’s tetrahydroisoquinoline contrasts with the triazine rings in sulfonylureas.

- Functional Groups : Sulfonylureas rely on sulfonyl and triazine groups for herbicidal activity via acetolactate synthase inhibition, whereas the target’s carbamoyl and methoxy groups may target receptors or enzymes in biological systems.

- Bioavailability : Benzoate esters in sulfonylureas enhance systemic absorption in plants, while the target’s ester could improve pharmacokinetics in mammals.

Methoxy-Substituted Aromatic Compounds

lists several methoxy-substituted benzenes (e.g., 1-methoxy-4-methylbenzene, methoxyphenol) . These share the methoxy group but lack the tetrahydroisoquinoline-carbamoyl complexity:

Key Insights :

- Stability: The tetrahydroisoquinoline ring may confer greater metabolic stability than monocyclic methoxy compounds.

Carbamoyl-Containing Compounds

The m-tolylcarbamoyl group in the target compound is structurally distinct from carbamates or ureas in agrochemicals. For example, ethyl carvacryl ether () lacks carbamoyl groups but shares ether linkages , while sulfonylureas () use urea bridges for herbicidal activity .

Research Findings and Hypotheses

- Pharmacological Potential: Analogous tetrahydroisoquinolines (e.g., opioid analogs) and carbamoyl-containing drugs (e.g., kinase inhibitors) imply possible CNS or anticancer applications, though direct evidence is absent in provided sources.

- Agrochemical Contrast : Unlike sulfonylureas, the target lacks triazine/sulfonyl groups critical for herbicidal activity, ruling out agrochemical use without structural modification.

Biological Activity

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following structural formula:

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydroisoquinoline core followed by functionalization to introduce the methoxy and benzoate groups. Specific synthetic pathways may vary but generally involve:

- Formation of Tetrahydroisoquinoline : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : Subsequent steps introduce the methoxy and benzoate moieties via electrophilic aromatic substitution or nucleophilic addition reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate may also possess such activity .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Alpha-Adrenergic Receptor Affinity

Compounds related to methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate have been studied for their affinity towards alpha(2C)-adrenergic receptors. These receptors are implicated in various physiological processes including sedation and analgesia. Some derivatives have shown high selectivity for these receptors, which may lead to therapeutic applications in managing conditions like anxiety and pain .

Study on Anti-Dyskinetic Activity

A notable study investigated the anti-dyskinetic effects of similar compounds in animal models. The research demonstrated that certain tetrahydroisoquinoline derivatives could reduce L-DOPA-induced dyskinesias in marmosets. This finding suggests that methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate might offer benefits in treating Parkinson’s disease-related symptoms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and benzoate groups significantly influence the biological activity of these compounds. For instance:

- Increased Methoxy Substitution : Enhances receptor binding affinity.

- Benzoate Modifications : Affect solubility and bioavailability.

These insights can guide future synthetic efforts to optimize therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.